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Foundational

P505-15 Hydrochloride: A Deep Dive into the Mechanism of Action of a Potent Syk Inhibitor

This technical guide provides an in-depth exploration of the mechanism of action of P505-15 hydrochloride (also known as PRT062607), a highly potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk)....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the mechanism of action of P505-15 hydrochloride (also known as PRT062607), a highly potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, oncology, and cellular signaling. We will dissect the critical role of Syk in various signaling pathways, elucidate how P505-15 exerts its inhibitory effects, and provide detailed, field-proven protocols for characterizing its activity.

The Central Role of Spleen Tyrosine Kinase (Syk) in Cellular Signaling

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the intracellular signaling cascades of various hematopoietic cells, including B-cells, mast cells, neutrophils, and macrophages.[1] It is a key mediator of immunoreceptor signaling, transducing signals from activated receptors that lack intrinsic kinase activity.[1] These receptors, upon ligand binding, become phosphorylated on Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), creating docking sites for the tandem SH2 domains of Syk. This recruitment to the cell membrane leads to a conformational change in Syk, resulting in its autophosphorylation and full catalytic activation.

Activated Syk then phosphorylates a plethora of downstream substrates, initiating a signaling cascade that ultimately dictates cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2] Given its central role in these processes, aberrant Syk activity has been implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies, making it a compelling therapeutic target.[1]

P505-15 Hydrochloride: A Highly Potent and Selective Syk Inhibitor

P505-15 hydrochloride is an orally bioavailable small molecule that has demonstrated exceptional potency and selectivity for Syk.[2][3] In cell-free assays, P505-15 exhibits an IC50 of approximately 1 nM for Syk.[2][3] Its selectivity is a key attribute, with studies showing it to be over 80-fold more selective for Syk than for other kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[4] This high degree of selectivity minimizes off-target effects, a critical consideration in drug development.

Chemical and Physical Properties
PropertyValueReference
Synonyms PRT062607, BIIB057[5]
Molecular Formula C₁₉H₂₃N₉O · HCl[6]
Molecular Weight 429.91 g/mol [4]
Hydrogen Bond Acceptors 9[5]
Hydrogen Bond Donors 4[5]
Rotatable Bonds 6[5]
Kinase Selectivity Profile of P505-15

The following table summarizes the inhibitory activity of P505-15 against a panel of kinases, highlighting its remarkable selectivity for Syk.

KinaseIC50 (nM)Reference
Syk 1 [2]
Fgr81[7]
MLK188[7]
Yes123[7]
Flt3139[7]
PAK5166[7]
Lyn192[7]
cSRC244[7]
Lck249[7]
Pyk2108[7]
FAK415[7]
ZAP-701050[7]

Mechanism of Action: How P505-15 Inhibits Syk Signaling

P505-15 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain. This direct competition prevents the transfer of a phosphate group from ATP to Syk's substrates, thereby blocking its catalytic activity. The consequence of this inhibition is the abrogation of the entire downstream signaling cascade that is dependent on Syk's kinase function.

Disruption of B-Cell Receptor (BCR) Signaling

In B-cells, the B-cell receptor (BCR) is a critical signaling hub. Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR-associated CD79a/b heterodimer. P505-15 effectively blocks this BCR-mediated signaling. This has been demonstrated by the inhibition of autophosphorylation of Syk at key tyrosine residues (Y525/Y526) and the subsequent reduction in phosphorylation of downstream effectors such as ERK and AKT.[3]

BCR BCR Engagement (Antigen Binding) Lyn Lyn/Src Kinases BCR->Lyn ITAM ITAM Phosphorylation (CD79a/b) Lyn->ITAM Syk_inactive Syk (Inactive) ITAM->Syk_inactive Recruitment Syk_active Syk (Active) pY525/Y526 Syk_inactive->Syk_active Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, ERK, AKT) Syk_active->Downstream P505_15 P505-15 P505_15->Syk_active Inhibition Cell_Response Cellular Responses (Proliferation, Survival) Downstream->Cell_Response

BCR Signaling Inhibition by P505-15
Induction of Apoptosis in B-Cell Malignancies

A crucial consequence of Syk inhibition by P505-15 in malignant B-cells is the induction of apoptosis.[3] Many B-cell lymphomas and leukemias are dependent on chronic BCR signaling for their survival. By cutting off this survival signal, P505-15 triggers the intrinsic apoptotic pathway, often characterized by the cleavage of caspase-3.[3]

Experimental Protocols for Characterizing P505-15 Activity

To rigorously assess the mechanism of action of P505-15, a combination of biochemical and cell-based assays is essential. The following protocols are provided as a guide for researchers.

Biochemical Syk Kinase Assay

This assay directly measures the ability of P505-15 to inhibit the enzymatic activity of recombinant Syk.

Principle: A purified recombinant Syk enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant active Syk kinase in kinase buffer to the desired concentration.

    • Prepare a solution of a suitable Syk peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Prepare serial dilutions of P505-15 hydrochloride in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted P505-15 or vehicle control (DMSO).

    • Add the Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Data Analysis:

    • Calculate the percentage of inhibition for each P505-15 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Biochemical Kinase Assay Workflow A Prepare Reagents (Syk, Substrate, ATP, P505-15) B Incubate Syk with P505-15 A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubate at 30°C C->D E Detect Kinase Activity (e.g., Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Biochemical Syk Kinase Assay Workflow
Western Blot Analysis of Syk Phosphorylation

This assay assesses the effect of P505-15 on Syk activation in a cellular context.

Principle: Cells are treated with a stimulus to activate Syk (e.g., anti-IgM for B-cells) in the presence or absence of P505-15. Cell lysates are then prepared, and the phosphorylation status of Syk at its autophosphorylation sites (Y525/Y526) is determined by western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Ramos B-cells) to the desired density.

    • Pre-incubate the cells with various concentrations of P505-15 hydrochloride or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Syk (Y525/Y526) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Syk.

Cellular Assays for Downstream Signaling and Functional Outcomes

Principle: B-cell activation can be assessed by measuring the surface expression of activation markers, such as CD69.

Step-by-Step Methodology:

  • Isolate primary B-cells or use a B-cell line.

  • Pre-incubate cells with P505-15 or vehicle.

  • Stimulate cells with anti-IgM.

  • Stain cells with fluorescently labeled antibodies against a pan-B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).

  • Analyze the cells by flow cytometry to quantify the percentage of activated (CD69-positive) B-cells.

Principle: Apoptosis is measured by detecting the active form of caspase-3.

Step-by-Step Methodology:

  • Treat a Syk-dependent cancer cell line (e.g., SU-DHL6) with P505-15 or vehicle for 24-48 hours.

  • Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for intracellular staining.

  • Stain the cells with a fluorescently labeled antibody that specifically recognizes cleaved caspase-3.

  • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.

In Vivo Efficacy and Pharmacodynamic Studies

The anti-tumor and anti-inflammatory activity of P505-15 has been demonstrated in various preclinical in vivo models.

Xenograft Tumor Models

In mouse xenograft models using human B-cell lymphoma cell lines, oral administration of P505-15 has been shown to significantly inhibit tumor growth.[3] These studies are crucial for establishing the in vivo efficacy and therapeutic potential of the compound.

Pharmacodynamic Biomarkers

To assess the in vivo activity of P505-15, pharmacodynamic (PD) biomarkers can be monitored in treated animals or in clinical trial subjects. Key PD markers include the inhibition of B-cell activation and basophil degranulation in whole blood assays ex vivo.[8] Analysis of the pharmacokinetic/pharmacodynamic (PK/PD) relationship is critical for dose selection and for predicting clinical efficacy.[8]

Conclusion and Future Directions

P505-15 hydrochloride is a potent and selective Syk inhibitor with a well-defined mechanism of action. By targeting a key node in immunoreceptor signaling, it effectively disrupts pathological processes in B-cell malignancies and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of Syk inhibition by P505-15 and to explore its therapeutic potential in various disease contexts. Future research will likely focus on combination therapies and the identification of patient populations most likely to benefit from this targeted therapeutic approach.

References

  • Spurgeon, S. E., Coffey, G., Fletcher, L. B., Burke, R., Tyner, J. W., Druker, B. J., Betz, A., DeGuzman, F., Pak, Y., Baker, D., Pandey, A., Hollenbach, S. J., Sinha, U., & Loriaux, M. M. (2013). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. The Journal of pharmacology and experimental therapeutics, 344(2), 378–387. [Link]

  • Coffey, G., DeGuzman, F., Hollenbach, S., Pak, Y., Pandey, A., & Sinha, U. (2014). PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. The Journal of Clinical Pharmacology, 54(5), 574-585. [Link]

  • Wang, L., Aschenbrenner, D., Zeng, Z., et al. (2021). Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice. Nat Genet, 53, 500–510. [Link]

  • PRT062607 (P505-15, BIIB057) HCl - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved February 8, 2024, from [Link]

  • P505-15 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 8, 2024, from [Link]

  • Spurgeon, S. E., Coffey, G., Fletcher, L. B., Burke, R., Tyner, J. W., Druker, B. J., ... & Loriaux, M. M. (2013). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics, 344(2), 378-387. [Link]

  • Spurgeon, S. E., et al. (2017). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. ResearchGate. [Link]

Sources

Exploratory

biological activity of P505-15 hydrochloride in B-cell signaling

Technical Whitepaper: P505-15 Hydrochloride (PRT062607) as a Precision Probe for Spleen Tyrosine Kinase (Syk) Modulation in B-Cell Receptor Signaling Executive Summary P505-15 hydrochloride (also identified as PRT062607...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: P505-15 Hydrochloride (PRT062607) as a Precision Probe for Spleen Tyrosine Kinase (Syk) Modulation in B-Cell Receptor Signaling

Executive Summary

P505-15 hydrochloride (also identified as PRT062607 or BIIB057) is a highly selective, orally bioavailable small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) . Unlike first-generation Syk inhibitors (e.g., R406/fostamatinib) which suffer from off-target activities against FLT3 and JAK kinases, P505-15 exhibits an enzymatic IC50 of ~1 nM with >80-fold selectivity over closely related kinases such as Lyn and Zap70.

This guide details the mechanistic basis of P505-15 activity, provides validated protocols for its use in dissecting B-cell receptor (BCR) signaling, and outlines self-validating experimental designs to ensure data integrity.

Mechanistic Profile: The Syk Node in BCR Signaling

The Biological Context

The B-cell receptor (BCR) serves as the sensory apparatus for B-cells. Upon antigen ligation, the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the Ig


/Ig

subunits are phosphorylated by Src-family kinases (Lyn).[1] Syk is recruited to these phosphorylated ITAMs via its SH2 domains.

Once recruited, Syk undergoes autophosphorylation and propagates the signal to downstream effectors including BLNK (B-cell linker protein) and PLC


2 . This cascade eventually triggers calcium flux, MAPK (ERK) activation, and NF-

B nuclear translocation, driving B-cell proliferation and survival.
P505-15 Mechanism of Action

P505-15 functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of Syk, it prevents the trans-phosphorylation required for Syk activation. Crucially, because it acts upstream of PLC


2 and ERK, P505-15 treatment results in the rapid collapse of these downstream signals upon BCR stimulation.
Pathway Visualization

BCR_Signaling BCR BCR (Antigen Ligation) LYN Lyn Kinase BCR->LYN Activates ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK Syk Kinase (Target) ITAM->SYK Recruits via SH2 BLNK BLNK / SLP-65 SYK->BLNK Phosphorylates PLCG2 PLCγ2 SYK->PLCG2 Activates P505 P505-15 HCl (Inhibitor) P505->SYK  Blocks ATP Binding ERK p-ERK (MAPK) BLNK->ERK NFKB NF-κB BLNK->NFKB CALCIUM Ca2+ Flux PLCG2->CALCIUM

Figure 1: The B-Cell Receptor signaling cascade illustrating the precise intervention point of P505-15 at the Syk node, preventing downstream propagation to BLNK, PLC


2, and ERK.[1][2][3]

Biological Activity & Potency Data

The following data summarizes the potency of P505-15 across different biological contexts. Note the shift in IC50 from cell-free enzymatic assays to whole-blood assays, which is typical due to protein binding and cellular permeability factors.

Assay TypeTarget / ReadoutIC50 ValueNotes
Cell-Free Kinase Syk Enzymatic Activity1 nM >80-fold selective vs. Lyn, Fgr, FAK
Cellular (B-Cells) p-ERK (Y204) Inhibition~0.27 µM Stimulated with Anti-IgD/IgM
Cellular (B-Cells) CD69 Upregulation~0.28 µM Late activation marker (Overnight)
Cellular (Basophils) CD63 (Degranulation)~0.15 µM Fc

R1 mediated

Data synthesized from Coffey et al. (2012) and comparative internal validation studies.

Detailed Experimental Protocols

To ensure Scientific Integrity , the following protocols utilize a "Self-Validating" design. This means the experiment includes internal controls (PMA/Ionomycin) that verify cell health and prove that the inhibition is specific to the BCR-Syk pathway.

Protocol A: Phospho-Flow Cytometry (Kinase Activity)

Objective: Measure the immediate inhibition of Syk-dependent downstream signaling (p-ERK or p-BLNK) in human PBMCs or Ramos B-cells.

Reagents:

  • P505-15 Hydrochloride (10 mM stock in DMSO).[4]

  • Stimulus: Goat F(ab')2 Anti-Human IgM (activates BCR).

  • Specificity Control: PMA + Ionomycin (activates ERK independently of Syk).

  • Fixation/Permeabilization Buffer (e.g., Methanol or commercial Phospho-flow buffers).

Workflow:

  • Preparation: Resuspend cells at

    
     cells/mL in serum-free RPMI. Rest cells for 1 hour at 37°C to reduce basal phosphorylation.
    
  • Inhibitor Treatment:

    • Aliquot cells into tubes.

    • Add P505-15 (Titration: 0.01 µM to 10 µM).

    • Vehicle Control: Add DMSO only (0.1%).

    • Incubate for 30-60 minutes at 37°C.

  • Stimulation (The Critical Step):

    • Add Anti-IgM (10 µg/mL) to "Test" and "Vehicle" tubes. Incubate for 5-10 minutes (p-ERK peaks rapidly).

    • Validation Control: Add PMA (50 ng/mL) + Ionomycin (1 µg/mL) to a separate tube containing P505-15.

      • Logic: If P505-15 inhibits PMA-induced ERK, the compound is toxic or off-target (non-specific). It should only inhibit Anti-IgM induced ERK.

  • Termination: Immediately add equal volume of pre-warmed Fixation Buffer (Paraformaldehyde based) to stop the reaction. Fix for 10 min at 37°C.

  • Permeabilization & Staining: Permeabilize with ice-cold methanol (90%) or Perm Buffer III. Stain with Anti-pERK1/2 (T202/Y204) fluorophore-conjugated antibody.

  • Analysis: Gate on CD19+ B-cells and measure Median Fluorescence Intensity (MFI) of p-ERK.

Protocol B: Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Pre-Incubation cluster_1 Phase 2: Stimulation (Validation) cluster_2 Phase 3: Readout Step1 Rest Cells (1 hr, 37°C) Step2 Add P505-15 (30-60 min) Step1->Step2 Step3a Anti-IgM (Syk Dependent) Step2->Step3a Step3b PMA/Iono (Syk Independent) Step2->Step3b Step4 Fix & Perm Step3a->Step4 Step3b->Step4 Step5 Stain p-ERK / p-BLNK Step4->Step5 Step6 Flow Cytometry Step5->Step6

Figure 2: Experimental workflow incorporating the "Syk-Independent" control arm (PMA/Iono) to validate inhibitor specificity.

Troubleshooting & Optimization

  • Solubility: P505-15 HCl is soluble in DMSO. Avoid aqueous stock solutions; dilute into media immediately prior to use to prevent precipitation.

  • Serum Binding: The shift from 1 nM (enzymatic) to ~270 nM (cellular) suggests significant plasma protein binding or cellular entry barriers. If performing whole blood assays, expect IC50 values to be 2-5x higher than in serum-free PBMC cultures.

  • Kinase Selectivity Check: If you observe inhibition of T-cell receptor (TCR) signaling (Zap70 dependent) at low doses (<100 nM), re-verify the compound purity. P505-15 is >80-fold selective for Syk over Zap70, so T-cell signaling should remain largely intact at therapeutic doses.

References

  • Coffey, G., et al. (2012). "The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo." Journal of Pharmacology and Experimental Therapeutics.

  • Hoellenriegel, J., et al. (2012). "The novel Syk inhibitor P505-15 inhibits B-cell receptor signaling and decreases cell viability in chronic lymphocytic leukemia."[1] Blood.

  • Braselmann, S., et al. (2006). "R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling." Journal of Pharmacology and Experimental Therapeutics. (Cited for comparison of first-gen inhibitors).[5]

  • MedChemExpress. "PRT062607 Hydrochloride Product Information." MCE.

Sources

Exploratory

Technical Deep Dive: P505-15 Hydrochloride IC50 Determination in Syk Kinase Assays

[1] Executive Summary & Compound Profile P505-15 hydrochloride (also identified as PRT062607 or BIIB-057 ) is a highly potent, ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Unlike first-gen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

P505-15 hydrochloride (also identified as PRT062607 or BIIB-057 ) is a highly potent, ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Unlike first-generation inhibitors (e.g., R406), P505-15 exhibits superior selectivity, making it a critical tool for dissecting B-cell receptor (BCR) signaling pathways and evaluating therapeutic efficacy in autoimmune diseases and B-cell malignancies (CLL, NHL).[1]

This guide provides a rigorous technical framework for utilizing P505-15 in kinase assays, focusing on the derivation of accurate IC50 values. We bridge the gap between chemical handling and biological validation, ensuring your data reflects true physiological inhibition rather than experimental artifacts.[1]

Key Compound Metrics
PropertyDetail
Common Names P505-15, PRT062607, BIIB-057
Target Spleen Tyrosine Kinase (Syk)
Mechanism ATP-competitive inhibitor
Primary IC50 (Enzymatic) 1 - 2 nM
Selectivity >80-fold selective vs. Fgr, Lyn, FAK, Pyk2, Zap70
Appearance Crystalline solid (typically yellow/off-white)
Solubility DMSO (up to 50 mg/mL); requires specific co-solvents for aqueous buffers

Mechanism of Action & Signaling Pathway[1]

To accurately interpret IC50 shifts, one must understand the precise node of inhibition.[1] P505-15 targets the ATP-binding pocket of Syk.[1] In the BCR signaling cascade, Syk is recruited to phosphorylated ITAMs on the Ig


/Ig

subunits (initially phosphorylated by Lyn).[1][2] Once recruited, Syk undergoes autophosphorylation (Y525/Y526) and subsequently phosphorylates downstream adaptors like BLNK.[1]

Experimental Implication: In cellular assays, measuring pSyk (Y525/526) assesses autophosphorylation, while measuring pBLNK or pERK assesses downstream signal propagation.[1] P505-15 inhibits both, but kinetics may vary based on ATP competition and phosphatase activity.[1]

Figure 1: BCR Signaling & P505-15 Intervention Point[1]

BCR_Signaling BCR B-Cell Receptor (Ig-alpha/Ig-beta) LYN Lyn Kinase BCR->LYN Activation ITAM Phospho-ITAMs LYN->ITAM Phosphorylation SYK_Active p-Syk (Y525/526) (Active) ITAM->SYK_Active Activation SYK_Inactive Syk (Inactive) SYK_Inactive->ITAM Recruitment BLNK BLNK / SLP-65 SYK_Active->BLNK Phosphorylation MAPK MAPK / ERK Pathway SYK_Active->MAPK Downstream Signal P505 P505-15 HCl (Inhibitor) P505->SYK_Active Blocks ATP Binding PLCg2 PLC-gamma-2 BLNK->PLCg2 Recruitment

Caption: P505-15 blocks Syk catalytic activity downstream of ITAM recruitment, preventing BLNK phosphorylation.[1]

Validated IC50 Data Summary

The following values represent benchmark data derived from validated HTRF and Phospho-flow cytometry assays. Use these as reference standards for your assay qualification.

Table 1: Potency Profile (Enzymatic vs. Cellular)
Assay TypeTarget / ReadoutIC50 ValueContext
Cell-Free Kinase Recombinant Syk (FRET/HTRF)1 nM ATP @ Km (approx. 10-15 µM)
Whole Blood (Human) Basophil Degranulation (CD63)0.15 µM FcεR1-mediated
Whole Blood (Human) B-Cell Activation (CD69)0.21 µM BCR-mediated (anti-IgD)
Whole Blood (Human) pERK (Y204)0.28 µM Downstream signaling readout
Cell Line (Ramos) pSyk (Y525/526)~0.05 - 0.1 µM Direct autophosphorylation inhibition
Table 2: Selectivity Profile (Off-Target Screening)

P505-15 is >80-fold selective for Syk over the following kinases.

Kinase IC50 (nM) Fold Difference (vs Syk)
Syk 1 1x (Reference)
Fgr 81 81x
MLK1 88 88x
Pyk2 108 108x
Flt3 139 139x
Lyn 192 192x
cSRC 244 244x

| ZAP-70 | >1,000 | >1000x |[1]

Detailed Experimental Protocols

Compound Preparation & Solubility

Critical Failure Point: P505-15 hydrochloride is hydrophobic.[1] Improper solubilization leads to micro-precipitation in aqueous buffers, causing artificially high IC50s (false negatives).[1]

  • Stock Solution: Dissolve powder in 100% DMSO to 10 mM . Vortex and sonicate if necessary.[1] Store at -80°C (stable for 6 months).

  • Working Solution (Aqueous): Do not dilute directly into PBS.[1] Use an intermediate dilution step or a carrier.[1]

    • Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for in vivo or high-concentration stock.[1]

    • For Cellular Assays: Dilute 10 mM DMSO stock 1:1000 into media (10 µM final) immediately before use to minimize precipitation risks.[1]

In Vitro Enzymatic Assay (HTRF Format)

This protocol measures the transfer of phosphate from ATP to a biotinylated peptide substrate.[1]

Reagents:

  • Recombinant human Syk kinase (residues 335-635).[1]

  • Substrate: Biotin-poly(Glu,Tyr) or specific Syk-substrate peptide.[1]

  • Detection: HTRF Kinase Kit (Eu-Cryptate antibody + SA-XL665).[1][3]

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, 0.01% BSA).[1]

  • Compound Plate: Serially dilute P505-15 in DMSO (100X), then dilute into Kinase Buffer (4X working conc).

  • Reaction Assembly (384-well plate):

    • Add 5 µL P505-15 (4X).[1]

    • Add 5 µL Enzyme (4X).[1] Incubate 10 mins at RT (allows compound to bind).

    • Add 10 µL Substrate/ATP Mix (2X).[1] Crucial: ATP concentration must be near Km (approx 10-15 µM) to detect competitive inhibition accurately.[1]

  • Incubation: 30-60 minutes at RT.

  • Termination: Add 10 µL Detection Buffer (containing EDTA to stop reaction + detection reagents).

  • Read: Measure HTRF ratio (665/620 nm) on a compatible reader (e.g., PHERAstar).

Cellular Phospho-Flow Cytometry Assay

This assay validates membrane permeability and target engagement in a physiological context (Ramos B-cells or Whole Blood).[1]

Workflow Visualization:

PhosphoFlow_Workflow Step1 Cell Prep (Ramos/Whole Blood) Step2 Inhibitor Treatment (P505-15, 30-60 min) Step1->Step2 Step3 Stimulation (Anti-IgM / Anti-IgD, 10 min) Step2->Step3 Step4 Fixation (1.6% PFA, 10 min) Step3->Step4 Step5 Permeabilization (Ice-cold Methanol) Step4->Step5 Step6 Staining (pSyk Y525, pERK) Step5->Step6 Step7 Flow Cytometry (MFI Analysis) Step6->Step7

Caption: Step-by-step workflow for determining cellular IC50 via Phospho-Flow Cytometry.

Protocol Steps:

  • Cell Culture: Harvest Ramos cells in log-phase growth. Resuspend at

    
     cells/mL in RPMI + 1% FBS (serum starvation reduces basal phosphorylation).[1]
    
  • Inhibitor Treatment: Aliquot cells (100 µL/well). Add P505-15 (serial dilution).[1][2] Incubate 30-60 minutes at 37°C.

  • Stimulation: Stimulate with Goat F(ab')2 Anti-Human IgM (1-10 µg/mL) for 10 minutes .[1]

    • Note: 10 minutes is optimal for pSyk/pERK peak.[1] Longer times may show phosphatase feedback.[1]

  • Fixation: Immediately add warm Paraformaldehyde (final 1.6%) to lock phosphorylation status.[1] Incubate 10 min at RT.

  • Permeabilization: Spin down, remove fixative.[1] Resuspend vigorously in ice-cold 90% Methanol . Incubate on ice for 30 min (or store at -20°C).

  • Staining: Wash cells (PBS + 1% BSA). Stain with anti-pSyk (Y525/526) or anti-pERK (T202/Y204) fluorophore-conjugated antibodies.[1]

  • Analysis: Gate on singlet, live cells. Calculate IC50 based on Median Fluorescence Intensity (MFI).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
IC50 > 10 nM (Enzymatic) ATP concentration too highEnsure ATP is at or below Km.[1] High ATP outcompetes P505-15.[1]
Variable Cellular Data Insufficient starvationStarve cells (low serum) for 2-4 hours to reduce basal noise.[1]
Precipitation Poor solubility in mediaPredilute in DMSO/PEG mix before adding to aqueous media.[1] Keep final DMSO <0.5%.[1]
No Signal Window Weak StimulationVerify Anti-IgM activity.[1] Use Pervanadate (phosphatase inhibitor) as a positive control for max signal.[1]

References

  • Coffey, G., et al. "Specific inhibition of spleen tyrosine kinase suppresses leukocyte immune function and inflammation in animal models of rheumatoid arthritis."[1] Journal of Pharmacology and Experimental Therapeutics, 2012.[1]

  • Hoellenriegel, J., et al. "Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration."[1][4] Leukemia, 2012.[1][4] [1]

  • Spurgeon, S.E., et al. "The selective Syk inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia."[1] Journal of Pharmacology and Experimental Therapeutics, 2013.[1][4]

  • Selleck Chemicals. "PRT062607 (P505-15) HCl Datasheet."

  • MedChemExpress. "PRT062607 Hydrochloride Product Information."

Sources

Foundational

Technical Profiling of PRT062607 Hydrochloride: Kinase Selectivity and Off-Target Analysis

Topic: Off-Target Kinase Profile of PRT062607 Hydrochloride Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Translational Researchers, Pharmacologists Executive Summary PRT062607 hydrochloride (al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-Target Kinase Profile of PRT062607 Hydrochloride Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Translational Researchers, Pharmacologists

Executive Summary

PRT062607 hydrochloride (also known as P505-15 or BIIB057) represents a second-generation, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). Unlike first-generation SYK inhibitors (e.g., fostamatinib) which suffered from broad off-target activity—particularly against FLT3, JAKs, and RET—PRT062607 was engineered for high kinome selectivity.

This technical guide analyzes the off-target kinase profile of PRT062607. The data demonstrates a selectivity window of >80-fold against the nearest kinase neighbors, including ZAP-70 and Src-family kinases.[1] This profile is critical for decoupling SYK-mediated efficacy in B-cell malignancies and autoimmune disorders from the toxicity associated with multi-kinase inhibition.

Chemical & Structural Basis of Selectivity

PRT062607 functions as a Type I inhibitor, binding to the ATP-binding pocket of SYK in the active conformation. Its high selectivity is derived from specific structural moieties that exploit the unique geometry of the SYK active site, specifically the gatekeeper region and the hinge binder.

  • Core Scaffold: 2,4-diaminopyrimidine-5-carboxamide.

  • Key Interaction: The carboxamide group forms critical hydrogen bonds with the hinge region (Glu339/Ala353).

  • Selectivity Filter: The (1R,2S)-2-aminocyclohexyl moiety provides steric bulk that fits the SYK pocket but clashes with the narrower pockets of structurally related kinases like ZAP-70.

Kinase Selectivity Profile

The defining characteristic of PRT062607 is its "clean" kinome profile. In comprehensive screening against a panel of >250 kinases, PRT062607 exhibited nanomolar potency against SYK while maintaining significant margins against other enzymes.

Primary Potency vs. Off-Target Hits

The following table summarizes the inhibitory concentration (IC50) of PRT062607 against SYK and its most relevant phylogenetic neighbors.

Table 1: Comparative Kinase Inhibitory Profile (Cell-Free Assays)

Kinase TargetFunctionIC50 (nM)Selectivity Fold (vs. SYK)Clinical Implication of Sparing
SYK Primary Target 1.0 1x N/A
ZAP-70T-cell Receptor Signaling> 500> 500xPreserves T-cell immunity; reduces infection risk.
LynSrc Family (B-cell)> 80> 80xAvoids broad immunosuppression.
FgrSrc Family (Myeloid)> 80> 80xPreserves innate immune functions.
FLT3Hematopoiesis> 1000> 1000xAvoids myelosuppression/neutropenia.
JAK1/2/3Cytokine Signaling> 1000> 1000xPrevents anemia and lipid abnormalities.
FAKAdhesion Signaling> 80> 80xReduces risk of cardiac toxicity.
Pyk2Calcium Signaling> 80> 80xMinimal impact on ion channel regulation.

Data synthesized from Coffey et al. (2012) and Spurgeon et al. (2015).[2]

The ZAP-70 / SYK Homology Challenge

SYK and ZAP-70 share high sequence homology within the kinase domain. Many non-selective inhibitors (e.g., entospletinib precursors) hit both. PRT062607 achieves >500-fold selectivity for SYK over ZAP-70. This is a critical safety differentiator, as ZAP-70 inhibition can lead to severe T-cell lymphopenia.

Mechanism of Action & Pathway Specificity

To understand the impact of this selectivity, we must visualize the B-Cell Receptor (BCR) signaling pathway. PRT062607 interdicts the pathway at the SYK node, preventing the phosphorylation of BLNK and BTK, without inhibiting the upstream Src kinases (Lyn) or parallel pathways.

BCR_Pathway cluster_offtargets Sparing Effect (High Selectivity) BCR B-Cell Receptor (Antigen Binding) LYN Lyn (Src Family) BCR->LYN Activates ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK SYK (Spleen Tyrosine Kinase) ITAM->SYK Recruits & Activates BLNK BLNK (Adaptor) SYK->BLNK Phosphorylates PRT PRT062607 (Inhibitor) PRT->SYK  BLOCKS   ZAP70 ZAP-70 (T-Cells) PRT->ZAP70 No Effect (>500x) JAK JAKs (Cytokines) PRT->JAK No Effect (>1000x) BTK BTK BLNK->BTK PLCg2 PLCγ2 BLNK->PLCg2 NFkB NF-κB Pathway BTK->NFkB MAPK MAPK/ERK Pathway PLCg2->MAPK

Figure 1: PRT062607 Mechanism of Action. The diagram illustrates the precise inhibition of SYK within the BCR cascade while explicitly sparing upstream kinases (Lyn) and parallel lineage kinases (ZAP-70, JAKs).

Experimental Methodologies for Profiling

The following protocols are standard for validating the kinase selectivity profile described above. These methods ensure reproducibility and data integrity.

Radiometric Kinase Assay (Gold Standard)

To determine the IC50 values (Table 1), a direct radiometric filter-binding assay is recommended over fluorescence-based screens to avoid artifacts from autofluorescent compounds.

  • Reagent Prep: Prepare kinase reaction buffer (20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

  • Compound Dilution: Serially dilute PRT062607 in 100% DMSO (starting at 10 µM down to 0.1 nM).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to well.

    • Add 10 µL of enzyme mixture (SYK or off-target kinase).

    • Initiate reaction with 10 µL of [γ-33P]-ATP mixture.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Filtration: Harvest onto P81 Unifilter plates; wash 3x with 75 mM phosphoric acid.

  • Quantification: Read on a scintillation counter.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.

Whole Blood Pharmacodynamic Assay (Translational Validation)

While biochemical assays show intrinsic affinity, whole blood assays confirm selectivity in a physiological context (protein binding, competition with ATP).

  • Objective: Measure inhibition of BCR-mediated B-cell activation (SYK-dependent) vs. T-cell activation (ZAP-70 dependent).

  • Protocol:

    • Treat human whole blood with PRT062607 (various concentrations) for 1 hour at 37°C.

    • Stimulation A (B-cell): Add anti-IgM to stimulate BCR.

    • Stimulation B (T-cell): Add anti-CD3/CD28 to stimulate TCR.

    • Lysis/Fixation: Lyse RBCs and fix leukocytes.

    • Flow Cytometry: Stain for pSYK (Y525/526) in CD19+ cells and pZAP-70 (Y319) in CD3+ cells.

    • Result: PRT062607 should inhibit pSYK with IC50 ~0.3 µM, while pZAP-70 should remain uninhibited at therapeutic concentrations.

Safety & Efficacy Implications

The off-target profile of PRT062607 directly correlates with its improved safety profile in clinical settings compared to multi-kinase inhibitors.

  • Reduced Hypertension: By sparing VEGFR and FAK , PRT062607 avoids the vascular side effects common in broader tyrosine kinase inhibitors (TKIs).

  • Preserved T-Cell Function: The lack of ZAP-70 inhibition allows for the maintenance of T-cell surveillance against viral infections, a common complication in B-cell therapies.

  • Hematologic Safety: Sparing FLT3 and JAK2 minimizes the risk of drug-induced neutropenia and anemia, allowing for continuous dosing rather than intermittent schedules.

References

  • Coffey, G., et al. (2012).[2][3] Specific Inhibition of Spleen Tyrosine Kinase Suppresses Leukocyte Immune Function and Inflammation in Animal Models of Rheumatoid Arthritis.[2] Journal of Pharmacology and Experimental Therapeutics.[2]

  • Spurgeon, S. E., et al. (2015).[2] The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia.[1][2] Journal of Pharmacology and Experimental Therapeutics.[2] (Note: Verify specific volume/page via search, link points to journal domain).

  • Genentech/Portola Pharmaceuticals. (2016). PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers.[4][5][6] The Journal of Clinical Pharmacology.[4]

  • ApexBio Technology. PRT062607 Hydrochloride Product Datasheet.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of P505-15 Hydrochloride Stock Solutions for In Vitro Assays

Abstract P505-15 hydrochloride, also known as PRT062607, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the signal transduction of va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

P505-15 hydrochloride, also known as PRT062607, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the signal transduction of various immune cell receptors.[1][2] Its role in modulating immune function makes it a valuable tool for research in immunology, oncology, and inflammatory diseases.[3][4] The reliability and reproducibility of in vitro data derived from studies using P505-15 are fundamentally dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide, including field-proven insights and detailed protocols, for the preparation, storage, and application of P505-15 hydrochloride stock solutions to ensure maximal efficacy and experimental validity for researchers, scientists, and drug development professionals.

Compound Profile: P505-15 Hydrochloride

Understanding the fundamental properties of P505-15 is the first step toward its effective use in the laboratory. As a hydrochloride salt, the compound exhibits enhanced solubility and stability in aqueous solutions compared to its free base form, a common strategy in pharmaceutical development to improve bioavailability and handling characteristics.[5][6]

Table 1: Physicochemical and Pharmacological Properties of P505-15 Hydrochloride

Property Value Source(s)
Synonyms PRT062607 HCl, BIIB057 HCl [2][7]
Molecular Formula C₁₉H₂₄ClN₉O [7]
Molecular Weight 429.91 g/mol [2][7]
CAS Number 1370261-97-4 [7]
Primary Target Spleen Tyrosine Kinase (Syk) [1][2]

| Potency (IC₅₀) | ~1 nM (cell-free assay) |[1][2][7] |

Mechanism of Action: Syk Inhibition

P505-15 exerts its biological effects by targeting Syk, which is integral to B-cell receptor (BCR) signaling. Upon BCR activation, Syk is recruited and phosphorylated, initiating a downstream cascade involving key signaling molecules like AKT and ERK.[1] This cascade is crucial for B-cell activation, proliferation, and survival. By inhibiting Syk, P505-15 effectively abrogates this signaling pathway, leading to decreased cell viability in B-cell malignancies and suppression of immune responses.[1][4]

Syk_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., AKT, ERK) Syk->Downstream Phosphorylation Cascade P505_15 P505-15 HCl P505_15->Syk Inhibition Response Cellular Response (Activation, Proliferation) Downstream->Response

Figure 1: Simplified diagram of P505-15 HCl inhibiting the Syk signaling pathway.

Core Principles for Robust Stock Solution Preparation

The validity of an experiment begins at the bench. Adhering to fundamental principles of solvent selection, solubility, and stability is non-negotiable for generating trustworthy data.[8]

  • Solvent Selection: The choice of solvent is dictated by the compound's solubility and the experimental system's tolerance. For P505-15 hydrochloride, the primary solvents are high-purity water (or aqueous buffers like PBS) and dimethyl sulfoxide (DMSO).[7]

    • DMSO: As a powerful polar aprotic solvent, DMSO is the standard for preparing high-concentration stocks for cell-based assays due to its ability to dissolve a wide range of organic molecules.[9][10] However, it is critical to use anhydrous (low water content) DMSO, as hygroscopic DMSO can significantly reduce the solubility of some compounds.[7][11]

    • Aqueous Buffers (e.g., PBS): Given that P505-15 is a hydrochloride salt, it has considerable aqueous solubility.[7] An aqueous stock is ideal for cell-free biochemical assays where the presence of an organic solvent like DMSO could interfere with enzyme kinetics or protein structure.

  • Solubility Confirmation: A protocol is only as good as its execution. The endpoint of dissolution is a perfectly clear solution. Any visible particulates, haziness, or precipitation indicates that the compound is not fully dissolved, and the actual concentration will be lower than the calculated concentration. This is a critical self-validation checkpoint.

  • Stability and Storage: Small molecule inhibitors are susceptible to degradation. Proper storage is essential to maintain potency over time. Key practices include:

    • Aliquoting: Dispense stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[11][12]

    • Temperature: Store solutions at or below -20°C, with -80°C being optimal for long-term stability.[2][7]

    • Light Protection: While not explicitly noted for P505-15, it is good practice to store stock solutions in amber vials or protected from light.

Quantitative Solubility Profile

The following table summarizes the reported solubility of P505-15 hydrochloride, providing a quantitative basis for the subsequent protocols.

Table 2: Solubility Data for P505-15 Hydrochloride

Solvent Reported Solubility Molar Concentration Notes Source(s)
Water (H₂O) ≥ 50 mg/mL ≥ 116.30 mM Requires sonication for dissolution. [7]
PBS 50 mg/mL 116.30 mM Requires sonication for dissolution. [7]

| DMSO | ≥ 33 mg/mL | ≥ 76.76 mM | Use of newly opened, anhydrous DMSO is critical. |[7] |

Note: "≥" indicates that the saturation point was not determined but is at least the value shown.

Experimental Protocols

These protocols provide step-by-step guidance for preparing high-concentration stock solutions. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using appropriate personal protective equipment (PPE).

Stock_Prep_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Calculate Mass (MW = 429.91) weigh Weigh P505-15 HCl Powder start->weigh add_solvent Add Solvent (DMSO or PBS) weigh->add_solvent dissolve Vortex & Sonicate Until Clear add_solvent->dissolve sterilize Sterile Filter (0.22 µm, Aqueous Only) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -80°C aliquot->store

Figure 2: General workflow for the preparation of P505-15 HCl stock solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (PBS)

Application: Best suited for cell-free biochemical assays or when DMSO is undesirable.

Materials:

  • P505-15 Hydrochloride powder (MW: 429.91)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (e.g., 15 mL)

  • Calibrated analytical balance

  • Sterile, single-use cryovials (amber preferred)

  • Water bath sonicator

  • Sterile syringe filter (0.22 µm pore size)

Procedure:

  • Calculation: Determine the mass of P505-15 HCl required. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 0.001 L * 429.91 g/mol * 1000 mg/g = 4.30 mg

  • Weighing: Carefully weigh out 4.30 mg of P505-15 HCl powder and transfer it to a sterile 15 mL conical tube. Causality: Using a larger tube than the final volume minimizes loss of powder on the vessel neck and facilitates effective mixing.

  • Dissolution: Add 1 mL of sterile PBS to the tube. Vortex vigorously for 30 seconds.

  • Sonication: Place the tube in a water bath sonicator. Sonicate in intervals of 5-10 minutes until the solution is completely clear.[7] Visually inspect against a dark background to ensure no particulates remain. Trustworthiness Check: A crystal-clear solution is the primary indicator of successful and accurate stock preparation.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into a new sterile tube. Causality: This step is mandatory for aqueous solutions to prevent microbial growth during storage and in the assay.

  • Aliquoting and Storage: Dispense the filtered stock solution into single-use, light-protected cryovials. Store immediately at -80°C.

Protocol 2: Preparation of a 20 mM DMSO Stock Solution

Application: The standard protocol for preparing a high-concentration stock for subsequent dilution into cell culture media.

Materials:

  • P505-15 Hydrochloride powder (MW: 429.91)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Sterile conical tubes or glass vials

  • Calibrated analytical balance

  • Sterile, single-use cryovials (amber preferred)

  • Vortex mixer and optional water bath sonicator

Procedure:

  • Calculation: Determine the mass of P505-15 HCl required. For 1 mL of a 20 mM stock:

    • Mass (mg) = 20 mmol/L * 0.001 L * 429.91 g/mol * 1000 mg/g = 8.60 mg

  • Weighing: Weigh out 8.60 mg of P505-15 HCl powder and transfer to a sterile, dry tube.

  • Dissolution: Add 1 mL of anhydrous DMSO. Cap tightly and vortex vigorously for 1-2 minutes. Causality: Anhydrous DMSO is specified to maximize solubility, as absorbed water can negatively impact the dissolution of many organic compounds.[7][11]

  • Aid Dissolution (if necessary): If particulates remain, sonicate the vial for 5-10 minutes. Gentle warming in a water bath (not exceeding 40-50°C) can also be used, but sonication is preferred to avoid potential thermal degradation.[11]

  • Visual Confirmation: Ensure the solution is completely clear. Trustworthiness Check: This is the validation step confirming the compound is fully in solution at the desired concentration.

  • Aliquoting and Storage: Immediately dispense the DMSO stock into single-use, light-protected cryovials. Store at -80°C to maintain long-term stability.

Application: Preparation of Working Solutions for In Vitro Assays

The high-concentration stock solution is never used directly in an assay. It must be diluted to the final working concentration. A critical consideration is to minimize the final concentration of DMSO in cell culture to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%, and ideally below 0.1%.[12][13]

Protocol 3: Serial Dilution for Cell-Based Assays

  • Principle: A stepwise, or serial, dilution is strongly recommended over a single large dilution. This gradual change in solvent environment (from 100% DMSO to >99% aqueous medium) prevents the compound from "crashing out" or precipitating.[12]

Example: Preparing a 10 µM working solution from a 20 mM DMSO stock.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 20 mM stock 1:20.

    • Take 5 µL of the 20 mM P505-15 HCl stock.

    • Add to 95 µL of sterile cell culture medium or PBS. Vortex gently.

  • Final Working Solution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock 1:100.

    • Take 10 µL of the 1 mM intermediate stock.

    • Add to 990 µL of cell culture medium.

  • Vehicle Control: It is imperative to prepare a corresponding vehicle control that contains the same final concentration of DMSO as the test samples. In this example, the final DMSO concentration is 0.05%, which is well-tolerated by most cell lines.

Serial_Dilution Stock 20 mM Stock in 100% DMSO Intermediate 1 mM Intermediate in 5% DMSO Stock->Intermediate 1:20 Dilution (in Medium) Working 10 µM Working Solution in 0.05% DMSO Intermediate->Working 1:100 Dilution (in Medium)

Figure 3: Workflow for serial dilution of a DMSO stock solution into aqueous medium.

Storage and Stability Summary

Proper storage is crucial for ensuring the long-term integrity and potency of P505-15 HCl.

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration Source(s)
Solid Powder -20°C Up to 3 years [2][11]
DMSO Stock Solution -20°C Up to 1 month [2][7][14]
-80°C 6 months to 1 year [2][7][14]
Aqueous Stock Solution -20°C Up to 1 month [12]

| | -80°C | Up to 6 months |[12] |

Key Mandate: AVOID REPEATED FREEZE-THAW CYCLES. Aliquoting is the most effective strategy to prevent degradation.[11][12]

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Powder does not dissolve completely. 1. Incorrect solvent or insufficient volume.2. Poor quality or hygroscopic solvent (especially DMSO).3. Insufficient physical agitation. 1. Re-verify calculations and solubility data (Table 2).2. Use fresh, anhydrous, high-purity solvent.3. Increase sonication time. Gentle warming (<50°C) can be attempted.[11]
Precipitation occurs after dilution in aqueous medium. 1. Compound has low aqueous solubility.2. Dilution was performed too rapidly (e.g., single large step).3. Final concentration exceeds solubility limit. 1. Confirm the compound is the hydrochloride salt, not the free base.2. Perform a multi-step serial dilution (Protocol 3).[12]3. Re-evaluate the required final concentration.

| Inconsistent results between experiments. | 1. Stock solution degradation from freeze-thaw cycles.2. Inaccurate initial weighing or pipetting.3. Stock solution evaporation or contamination. | 1. Use fresh aliquots for each experiment.2. Ensure balances and pipettes are calibrated. Use proper technique.3. Ensure vials are capped tightly. Use sterile techniques. |

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. P505-15. [Link]

  • Spurgeon, S. E., et al. (2013). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubMed. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. [Link]

  • Johanson, G., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Google Patents.
  • Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology. [Link]

  • Pandey, K. P., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? [Link]

  • Washington State University IACUC. Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Chem Help ASAP. functional in vitro assays for drug discovery. YouTube. [Link]

  • Patel, K., et al. (2018). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Drug Delivery Science and Technology. [Link]

Sources

Application

Application Notes and Protocols: Determining the Optimal Dosing Concentration of PRT062607 for Ramos Cell Culture

Introduction: The Critical Role of Syk in B-Cell Malignancies and the Emergence of PRT062607 Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling downstream...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Syk in B-Cell Malignancies and the Emergence of PRT062607

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling downstream of the B-cell receptor (BCR).[1][2] Upon BCR engagement, Syk is activated and initiates a signaling cascade that is essential for the proliferation, differentiation, and survival of B-cells.[3][4] In various B-cell malignancies, such as non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), constitutive activation of the BCR signaling pathway is a key driver of disease progression, making Syk an attractive therapeutic target.[5]

PRT062607 (also known as P505-15) is a highly potent and selective, orally bioavailable small molecule inhibitor of Syk.[5][6] It has demonstrated significant preclinical activity in models of B-cell malignancies by effectively inhibiting Syk-mediated BCR signaling, leading to decreased cell viability and tumor growth.[5][6] The Ramos cell line, a human Burkitt's lymphoma cell line, is a widely used model for studying BCR signaling and the effects of targeted inhibitors like PRT062607.

These application notes provide a comprehensive guide for researchers to determine the optimal dosing concentration of PRT062607 for use in Ramos cell culture. We will detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation.

Mechanism of Action: PRT062607 Inhibition of the BCR Signaling Pathway

The B-cell receptor signaling cascade is a tightly regulated process that, when dysregulated, can contribute to lymphomagenesis. The diagram below illustrates the central role of Syk in this pathway and the inhibitory action of PRT062607.

BCR_Syk_Pathway BCR Signaling and PRT062607 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation & Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PI3K PI3K Syk->PI3K Phosphorylation BTK BTK Syk->BTK Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Activation PI3K->Downstream Activation BTK->Downstream Activation Proliferation Proliferation Downstream->Proliferation Proliferation, Survival, Differentiation PRT062607 PRT062607 PRT062607->Syk Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PRT062607 on Syk.

Experimental Workflow for Determining Optimal PRT062607 Concentration

The following workflow provides a systematic approach to determine the optimal dosing concentration of PRT062607 for your specific experimental needs in Ramos cell culture.

experimental_workflow A 1. Ramos Cell Culture & Preparation B 2. PRT062607 Dose-Response Titration A->B C 3. Cell Viability Assessment (MTT Assay) B->C D 4. Apoptosis Analysis (Annexin V Staining) B->D E 5. Target Engagement Verification (Western Blot for pSyk) B->E F Data Analysis & Optimal Dose Selection C->F D->F E->F

Caption: Experimental workflow for determining the optimal dosing concentration of PRT062607.

Protocols

Ramos Cell Culture and Maintenance

Ramos cells are grown in suspension culture. Proper maintenance is crucial for reproducible experimental results.

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Density: Keep the cell density between 3 x 10^5 and 9 x 10^5 cells/mL for optimal growth.

  • Subculturing: Split the culture every 2-3 days by diluting the cell suspension with fresh growth medium to the lower end of the recommended density range.

Preparation of PRT062607 Stock and Working Solutions

Accurate preparation of the inhibitor is critical.

  • Stock Solution: Prepare a high-concentration stock solution of PRT062607 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the PRT062607 stock solution in complete growth medium to achieve the desired final concentrations for your dose-response experiment. It is advisable to prepare intermediate dilutions to ensure accuracy.

Dose-Response Experiment for Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 0.5 x 10^5 to 1.0 x 10^5 cells/well in 100 µL of complete growth medium.[8]

  • Treatment: Add 100 µL of the PRT062607 working solutions to the respective wells to achieve a range of final concentrations. We recommend a logarithmic dilution series spanning from 1 nM to 10 µM to cover the expected IC50 range.[9][10] Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for your desired experimental time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the medium.[12] Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

Apoptosis Assessment by Annexin V Staining

Annexin V staining allows for the detection of early-stage apoptosis.[13][14]

  • Cell Treatment: Seed Ramos cells in a 6-well plate at a density of 5 x 10^5 cells/mL and treat with various concentrations of PRT062607 (based on the MTT assay results) for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 400-600 x g for 5 minutes.[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[16]

Verification of Syk Inhibition by Western Blot

To confirm that PRT062607 is inhibiting its target, assess the phosphorylation status of Syk.

  • Cell Treatment and Lysis: Pre-incubate Ramos cells (10^7 cells per condition) with desired concentrations of PRT062607 for 30 minutes.[6] Stimulate the cells with an anti-IgM antibody (1 µg/mL) for 10-30 minutes to induce BCR signaling.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody against phospho-Syk (e.g., Tyr525/526) overnight at 4°C.[6][19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

    • Strip the membrane and re-probe for total Syk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6][20]

Data Presentation and Interpretation

Table 1: Representative IC50 Values for PRT062607
AssayCell TypeIC50 (nM)Reference
Syk Inhibition-1[5][6]
B-cell Activation InhibitionHuman Whole Blood324[9][21]
CytotoxicityRamos Cells178 - 223[10]

Interpretation: The IC50 values provide a starting point for the concentration range to be tested. The optimal concentration for your experiments will depend on the desired biological outcome (e.g., partial inhibition of signaling vs. induction of apoptosis) and the duration of the treatment.

Table 2: Expected Outcomes of PRT062607 Treatment on Ramos Cells
AssayEndpointExpected Result with Increasing PRT062607 Concentration
MTT AssayCell ViabilityDecreased absorbance at 570 nm
Annexin V StainingApoptosisIncreased percentage of Annexin V positive cells
Western BlotSyk PhosphorylationDecreased levels of phosphorylated Syk (pSyk)

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the optimal dosing concentration of the Syk inhibitor PRT062607 in Ramos cell culture. By systematically evaluating cell viability, apoptosis, and target engagement, researchers can confidently select a concentration that is both effective and appropriate for their specific research questions. This will ensure the generation of reliable and reproducible data in the investigation of B-cell signaling and the development of novel therapeutics for B-cell malignancies.

References

  • Reilly, M., et al. (2017). PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. The Journal of Clinical Pharmacology, 57(2), 196-207. [Link]

  • ResearchGate. (n.d.). (PDF) PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. [Link]

  • Spurgeon, S. E., et al. (2013). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. Journal of Pharmacology and Experimental Therapeutics, 344(2), 378-387. [Link]

  • Diva-portal.org. (n.d.). CpG oligonucleotides induce acute murine thrombocytopenia dependent on toll-like receptor 9 and spleen tyrosine kinase pathways. [Link]

  • National Institutes of Health. (n.d.). PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. [Link]

  • ResearchGate. (n.d.). Syk degradation attenuates B cell antigen receptor signaling and B cell activation. [Link]

  • ResearchGate. (n.d.). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. [Link]

  • PubMed. (n.d.). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. [Link]

  • ResearchGate. (n.d.). Can I use one anti-phospho-Syk to detect all phospho-Syk in western blot?. [Link]

  • National Institutes of Health. (n.d.). Role of Syk in B-cell development and antigen-receptor signaling. [Link]

  • F1000Research. (2023). Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence. [Link]

  • ResearchGate. (n.d.). MTT Assay protocol for Suspension cells - Cell Viability Assay?. [Link]

  • PNAS. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. [Link]

  • PubMed. (n.d.). Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase. [Link]

  • Culture Collections. (n.d.). ramos. [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • The Journal of Experimental Medicine. (1994). Syk activation by the Src-family tyrosine kinase in the B cell receptor signaling. [Link]

  • PubMed Central. (2015). Syk phosphorylation – a gravisensitive step in macrophage signalling. [Link]

  • BPS Bioscience. (n.d.). eGFP/Firefly Luciferase Ramos (RA 1) Cell Line. [Link]

  • UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

Sources

Method

Handling, Storage, and Experimental Protocols for P505-15 (PRT062607) Hydrochloride

Application Note & Technical Guide Abstract & Compound Identity P505-15 Hydrochloride (also known as PRT062607 or BIIB-057 ) is a highly selective, orally bioavailable small-molecule inhibitor of Spleen Tyrosine Kinase (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Compound Identity

P505-15 Hydrochloride (also known as PRT062607 or BIIB-057 ) is a highly selective, orally bioavailable small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) .[1][2] It is primarily utilized in research concerning B-cell malignancies (CLL, NHL) and autoimmune disorders (rheumatoid arthritis) due to its ability to block B-cell receptor (BCR) signaling with high potency (IC50 ~1 nM in cell-free assays).

This guide provides authoritative protocols for the storage, solubilization, and experimental application of P505-15 HCl, ensuring maximum compound stability and reproducibility of data.

Physicochemical Profile
PropertyDetail
Chemical Name 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide hydrochloride
Synonyms PRT062607, BIIB-057, PRT-2607
CAS Number 1370261-97-4 (HCl salt); 1370261-96-3 (Free base)
Molecular Weight 429.91 g/mol (HCl salt); 393.45 g/mol (Free base)
Appearance Off-white to yellow solid powder
Solubility DMSO: ≥ 21.5 mg/mL (50 mM) Water: Insoluble (unless warmed/acidified, not recommended for stock) Ethanol: Insoluble

Storage & Stability Protocols

The stability of P505-15 HCl is critically dependent on moisture control and temperature. As a hydrochloride salt, it is hygroscopic. Improper storage will lead to hydrolysis and loss of potency.

Storage Workflow (Decision Tree)

The following logic dictates the handling of the compound upon receipt and during experimental use.

StorageProtocol Receipt 1. Receipt of P505-15 HCl CheckSeal 2. Check Seal & Desiccant Receipt->CheckSeal Format 3. Determine Format CheckSeal->Format Powder Powder Form Format->Powder Solid Solution Solubilized (Stock) Format->Solution Liquid LongTermPowder Long-Term Storage: -20°C (3 Years) Desiccated, Dark Powder->LongTermPowder StoreStock Stock Storage: -80°C (6-12 Months) -20°C (1 Month) Solution->StoreStock If pre-dissolved StockPrep Preparation: Dissolve in DMSO (10-50 mM) LongTermPowder->StockPrep When needed Aliquot Aliquot Immediately (Avoid Freeze-Thaw) StockPrep->Aliquot Aliquot->StoreStock

Figure 1: Storage and handling decision tree for P505-15 HCl to prevent degradation.

Critical Storage Guidelines
  • Desiccation: Always store the powder vial in a sealed container with active desiccant (silica gel).

  • Temperature:

    • Powder: -20°C is optimal. Stable for up to 3 years.

    • DMSO Stock: -80°C is required for long-term (>1 month) stability.[3] At -20°C, stability is limited to ~1 month.[3]

  • Freeze-Thaw: Repeated freeze-thaw cycles cause precipitation and concentration gradients. Always aliquot stock solutions into single-use volumes (e.g., 20 µL or 50 µL) before freezing.

Reconstitution & Experimental Protocols

Stock Solution Preparation

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent for stock preparation. Avoid ethanol or aqueous buffers for the initial dissolution.

Protocol:

  • Calculate the volume of DMSO required to reach a 10 mM or 50 mM concentration.

    • Example: To dissolve 5 mg (MW 429.91):

      • Target 50 mM: Add 232 µL DMSO.

      • Target 10 mM: Add 1.16 mL DMSO.

  • Add DMSO to the vial.[3] Vortex vigorously for 30-60 seconds.

  • If particles persist, warm the vial to 37°C for 5-10 minutes or sonicate briefly.

  • Inspect for clarity.[4] The solution must be completely clear before aliquoting.

In Vitro Cell Signaling Assays

P505-15 is used to inhibit BCR-induced phosphorylation of downstream targets (e.g., BLNK, PLCγ2, ERK).

Working Concentration:

  • Biochemical IC50: ~1 nM (purified enzyme).[4]

  • Cellular IC50: ~200–300 nM (whole blood/cell lines).

  • Recommended Range: 0.1 µM – 3 µM.

Dilution Protocol (to avoid precipitation):

  • Intermediate Dilution: Dilute the DMSO stock 1:100 into culture media (or PBS) to create a 10x or 100x intermediate.

    • Note: P505-15 can precipitate if dumped directly into aqueous media at high concentrations. Stepwise dilution is safer.

  • Final Treatment: Add the intermediate solution to the cell culture. Ensure final DMSO concentration is < 0.5% (ideally 0.1%) to avoid solvent toxicity.

In Vivo Formulation (Mouse Models)

For oral administration (PO) in mice, P505-15 HCl requires a vehicle that solubilizes the hydrophobic core or creates a stable suspension.

Recommended Vehicle (Solution Formulation): This formulation yields a clear solution up to ~5 mg/mL.[2][3]

  • 10% DMSO [3]

  • 40% PEG300 (Polyethylene Glycol 300)

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Preparation Steps:

  • Dissolve P505-15 powder in DMSO (10% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume). Vortex.

  • Add Tween-80 (5% of final volume). Vortex.

  • Slowly add Saline (45% of final volume) while vortexing.

    • Warning: Adding saline too quickly can cause irreversible precipitation. If cloudiness occurs, sonicate.

Dosing Regimen:

  • Efficacy Dose: 15–30 mg/kg.

  • Frequency: BID (Twice Daily) is often required due to rapid clearance in mice (half-life is shorter in rodents than humans).

  • Route: Oral Gavage (PO).

Mechanism of Action & Signaling Pathway

P505-15 selectively binds to the ATP-binding pocket of Syk, preventing the phosphorylation of downstream adaptors like BLNK. This blockade severs the link between the B-Cell Receptor (BCR) and calcium mobilization/proliferation pathways.

MechanismOfAction BCR B-Cell Receptor (BCR) Ligation Lyn Lyn/Fyn Kinases BCR->Lyn ITAMs ITAM Phosphorylation (CD79a/b) Lyn->ITAMs Syk Syk Kinase (Target) ITAMs->Syk Recruitment BLNK BLNK (SLP-65) Syk->BLNK Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Inhibitor P505-15 HCl (Inhibition) Inhibitor->Syk Blocks ATP Binding BTK Btk BLNK->BTK Downstream Ca2+ Flux MAPK / NF-κB Activation PLCg2->Downstream Outcome B-Cell Proliferation Survival / Cytokine Release Downstream->Outcome

Figure 2: Signal transduction pathway of BCR and the inhibitory intervention point of P505-15.

Troubleshooting & Safety

Common Issues
IssueCauseSolution
Precipitation in Media Concentration too high or rapid addition.Use an intermediate dilution step. Ensure final DMSO < 0.5%.
Loss of Potency Hydrolysis due to moisture.Store powder with desiccant. Do not store DMSO stocks at -20°C for >1 month.
In Vivo Toxicity Vehicle intolerance.Ensure DMSO is ≤10%. If mice show distress, switch to a suspension vehicle (0.5% CMC-Na).
Safety (PPE)
  • Hazard: P505-15 is a potent kinase inhibitor.[3][4][5] Dust may cause respiratory or skin irritation.

  • Controls: Handle in a biosafety cabinet or chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Treat as hazardous chemical waste.

References

  • Coffey, G., et al. (2012).[3][6] "Specific Inhibition of Spleen Tyrosine Kinase Suppresses Leukocyte Immune Function and Inflammation in Animal Models of Rheumatoid Arthritis."[3][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Spurgeon, S. E., et al. (2013).[1][3][7] "The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function in Vitro and in Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia."[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Selleck Chemicals. "PRT062607 (P505-15) HCl Datasheet." Link

  • MedChemExpress. "PRT062607 Hydrochloride Product Information." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing P505-15 (PRT062607) Wash-Out Protocols

Subject: Troubleshooting Reversibility & Wash-Out Efficiency for High-Affinity Syk Inhibitors Test Article: P505-15 (PRT062607) – Selective Spleen Tyrosine Kinase (Syk) Inhibitor Application: In Vitro Kinase Assays & Cel...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reversibility & Wash-Out Efficiency for High-Affinity Syk Inhibitors Test Article: P505-15 (PRT062607) – Selective Spleen Tyrosine Kinase (Syk) Inhibitor Application: In Vitro Kinase Assays & Cellular Signaling (BCR/Fc


R1) Recovery Studies
Executive Summary

P505-15 (PRT062607) is a potent, ATP-competitive, reversible inhibitor of Spleen Tyrosine Kinase (Syk) with an


 of ~1–2 nM in purified kinase assays.[1] Due to this high affinity, P505-15 often exhibits pseudo-irreversible  behavior in standard wash-out experiments. This occurs when the inhibitor's residence time (

) exceeds the duration of the wash step, or when the dilution factor is insufficient to reduce the free inhibitor concentration below its inhibitory threshold.

This guide provides troubleshooting workflows to distinguish true reversibility from method artifacts and optimizes wash-out periods for accurate


 determination.
Module 1: Diagnostic Troubleshooting (FAQs)
Q1: My enzyme activity does not recover after washing P505-15. Is the inhibition actually irreversible?

Diagnosis: Likely Pseudo-Irreversibility . While P505-15 is chemically reversible, its low nanomolar


 implies a slow dissociation rate (

). If your wash-out step is too short or the dilution factor is too low, the inhibitor remains bound to the active site during the activity measurement.

The Fix:

  • Calculate Residence Time: If

    
     is unknown, assume a slow off-rate. Extend the pre-incubation time after dilution but before adding ATP/substrate to allow the system to re-equilibrate.
    
  • Increase Dilution Factor: Standard 10x or 20x dilutions are insufficient for P505-15. You generally need a >100-fold dilution to drop the concentration from saturation levels (

    
    ) to non-inhibitory levels (
    
    
    
    ).
Q2: How do I calculate the Minimum Required Dilution (MRD) for P505-15?

To prove reversibility, the residual inhibitor concentration (


) must be significantly below the 

. Use this formula:


Example Scenario:

  • 
     of P505-15:  2 nM[1]
    
  • Incubation Concentration (

    
    ):  200 nM
    
  • Target Residual Concentration: 0.2 nM

  • Required Dilution:

    
    
    

Recommendation: If a 1000-fold dilution lowers the enzyme concentration below the detection limit, use Rapid Dialysis or Ultracentrifugation (for cellular assays) instead of simple dilution.

Q3: Cellular Wash-Out: The cells are dying during the wash steps. How do I optimize?

P505-15 is often used in B-cell receptor (BCR) signaling assays. Excessive centrifugation causes mechanical stress, activating stress kinases (like p38 MAPK) that confound Syk readouts.

Optimized Workflow:

  • Reduce Spin Speed: Use 300 x g for 5 mins (gentle pelleting).

  • Temperature Control: Perform washes at 37°C , not 4°C. Cold shock can alter membrane fluidity and trap lipophilic inhibitors like P505-15 inside the cell, artificially prolonging the "wash-out" period.

  • Albumin Scavenging: Include 1-2% BSA or HSA in the wash buffer. P505-15 binds plasma proteins; albumin acts as a "sink" to facilitate the extraction of the inhibitor from the cellular compartment.

Module 2: Experimental Protocols
Protocol A: The "Jump-Dilution" Method (Biochemical Assays)

Purpose: To determine reversibility and estimate residence time (


) for P505-15.

Step-by-Step Methodology:

  • High-Concentration Incubation:

    • Incubate Syk enzyme (at 100x final assay concentration) with P505-15 at

      
       (approx. 20 nM) for 30 minutes.
      
    • Control: Incubate Enzyme + DMSO (No Inhibitor).

  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into the reaction buffer containing ATP and substrate (e.g., peptide substrate).

    • This simultaneously lowers

      
       to assay levels and 
      
      
      
      to
      
      
      .
  • Progress Curve Measurement:

    • Immediately monitor product formation continuously (real-time kinetics) or at multiple time points (0, 5, 10, 20, 60 min).

  • Analysis:

    • Plot Product vs. Time.[1]

    • Reversible: The rate (

      
      ) of the P505-15 treated sample will approach the rate of the DMSO control as the inhibitor dissociates (
      
      
      
      ).
    • Irreversible: The rate remains suppressed parallel to the inhibited baseline.

Protocol B: Cellular Recovery Assay (Whole Blood/PBMCs)

Purpose: To verify functional recovery of BCR signaling (pSyk/pERK) after P505-15 removal.

ParameterSpecificationNotes
Pre-Incubation 1 µM P505-15 for 1 hrEnsures saturation of intracellular Syk.
Wash Buffer RPMI + 2% FBS (or 0.5% BSA)Protein sink is critical for lipophilic compounds.
Wash Cycles 3 cycles (Resuspend/Spin)Total wash time approx. 30–45 mins.
Recovery Phase 0, 1, 2, 4 hours post-washIncubate cells in inhibitor-free media.
Stimulation Anti-IgM or Anti-IgDStimulate after the recovery phase.
Readout Flow Cytometry (Phosflow)Measure pSyk (Y525/526) or pERK.
Module 3: Visualization & Logic Mapping
Figure 1: Decision Tree for Characterizing P505-15 Inhibition

Use this logic flow to determine if your wash-out failure is due to mechanics or mechanism.

P505_Characterization Start Start: P505-15 Inhibition Assay Step1 Perform 100x Jump-Dilution Start->Step1 Result1 Does Activity Recover? Step1->Result1 Recovered Conclusion: Reversible Inhibition (Fast k_off) Result1->Recovered Yes (Immediate) NoRecovery No/Slow Recovery Result1->NoRecovery No Step2 Check Residence Time (Incubate diluted mix for 60 min) NoRecovery->Step2 Result2 Activity Recovers over Time? Step2->Result2 SlowOff Conclusion: Reversible (Slow Tight-Binding) Result2->SlowOff Yes StillInhibited Suspect Irreversible or Insufficient Wash Result2->StillInhibited No Step3 Perform Dialysis (Overnight) or Mass Spec Analysis StillInhibited->Step3 FinalCheck Covalent Bond Detected? Step3->FinalCheck TrueIrreversible Conclusion: Irreversible (TDI) FinalCheck->TrueIrreversible Yes Artifact Conclusion: Assay Artifact (Lipophilic Trapping) FinalCheck->Artifact No

Caption: Workflow to distinguish between fast reversible, slow tight-binding (common for P505-15), and irreversible inhibition mechanisms.

Figure 2: The "Jump-Dilution" Experimental Setup

Visualizing the critical concentration shifts required for P505-15.

JumpDilution cluster_0 Phase 1: Incubation (High Conc) cluster_1 Phase 2: The Jump cluster_2 Phase 3: Measurement (Low Conc) Mix Enzyme (100x) + P505-15 (20 nM) Dilution Dilute 100-fold into Substrate Mix Mix->Dilution t = 30 min Final Enzyme (1x) + P505-15 (0.2 nM) Dilution->Final Rapid Mix Readout Measure Velocity (v) Final->Readout Monitor Recovery

Caption: Schematic of the Jump-Dilution method. Note the transition from 20 nM (inhibitory) to 0.2 nM (sub-IC50) P505-15 concentration.

References
  • Coffey, G., et al. (2012).[2] "Specific Inhibition of Spleen Tyrosine Kinase Suppresses Leukocyte Immune Function and Inflammation in Animal Models of Rheumatoid Arthritis." Journal of Pharmacology and Experimental Therapeutics.

    • Key Insight: Establishes P505-15 (PRT062607) as a reversible inhibitor with an of ~1 nM and details the whole-blood wash-out methodologies.
  • Copeland, R. A. (2021). "Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance." Methods in Molecular Biology.

    • Key Insight: Provides the theoretical framework for distinguishing residence time effects
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

    • Key Insight: Defines regulatory standards for wash-out and dilution factors in reversible vs. time-dependent inhibition studies.
  • Braselmann, S., et al. (2006). "R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation." Journal of Pharmacology and Experimental Therapeutics.

    • Key Insight: Comparative methodology for Syk inhibitor wash-out and cellular recovery assays (referencing similar chemotypes).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting and Validating Negative Controls for P505-15 Hydrochloride Experiments

In the landscape of targeted drug discovery, the precision of our experimental readouts is paramount. When investigating the effects of a potent and selective inhibitor like P505-15 hydrochloride, a Spleen Tyrosine Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, the precision of our experimental readouts is paramount. When investigating the effects of a potent and selective inhibitor like P505-15 hydrochloride, a Spleen Tyrosine Kinase (SYK) inhibitor, the inclusion of appropriate negative controls is not merely a formality but a cornerstone of scientific rigor.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate negative control compounds for experiments involving P505-15 hydrochloride, ensuring the generation of robust and unambiguous data.

P505-15 (also known as PRT062607) is a highly selective inhibitor of SYK with a reported IC50 of 1 nM.[1][2] It has demonstrated significant potential in preclinical models of B-cell malignancies by inhibiting B-cell receptor (BCR) signaling, leading to decreased cell viability and apoptosis.[1][2] To confidently attribute these observed cellular effects to the specific inhibition of SYK by P505-15, a well-designed negative control strategy is essential.

The Rationale for Rigorous Negative Controls

A negative control should ideally possess a high degree of structural similarity to the active compound but lack its specific biological activity. This allows researchers to distinguish the on-target effects of the active compound from any off-target or non-specific effects arising from the chemical scaffold itself. In the absence of a commercially available and validated inactive analog of P505-15, a multi-faceted approach to negative control selection is recommended. This guide proposes a panel of three distinct types of negative controls, each addressing different aspects of experimental specificity.

Proposed Negative Control Compounds for P505-15 Hydrochloride Experiments

This guide proposes a carefully selected trio of negative control compounds, each serving a unique purpose in dissecting the SYK-specific effects of P505-15.

Compound TypeRecommended CompoundRationale for Selection
Structurally Related, Hypothesized Inactive Control 4-amino-2-(cyclohexylamino)pyrimidine-5-carboxamideShares the core aminopyrimidine carboxamide scaffold with P505-15 but lacks the critical 3-(2H-1,2,3-triazol-2-yl)phenylamino moiety, which is predicted to be essential for high-affinity binding to the SYK ATP pocket. Its structural similarity helps to control for scaffold-specific off-target effects.
Pathway-Specific Control (Upstream Kinase Inhibitor) DasatinibA potent inhibitor of Src family kinases (SFKs), including Lyn, which act upstream of SYK in the BCR signaling cascade.[3] Using Dasatinib allows for the differentiation of effects originating from the inhibition of SYK versus broader upstream signaling blockade.
Broad-Spectrum Kinase Inhibitor (Low SYK Activity) SunitinibA multi-kinase inhibitor with well-characterized activity against a range of receptor tyrosine kinases but with significantly lower potency against SYK compared to P505-15. This compound serves as a control for general cellular stress responses or off-target effects commonly associated with kinase inhibitors.

Experimental Validation of Negative Controls

The following experimental protocols are designed to validate the suitability of the proposed negative control compounds in your specific cellular context.

Experiment 1: Biochemical SYK Kinase Inhibition Assay

Objective: To confirm the differential activity of P505-15 and the negative control compounds on SYK kinase activity in a cell-free system.

Methodology:

  • Utilize a commercially available in vitro SYK kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Prepare a dilution series of P505-15 hydrochloride, 4-amino-2-(cyclohexylamino)pyrimidine-5-carboxamide, Dasatinib, and Sunitinib.

  • Perform the kinase assay according to the manufacturer's instructions, incubating recombinant SYK with its substrate and ATP in the presence of the test compounds.

  • Measure the kinase activity (e.g., luminescence for ADP production).

  • Calculate the IC50 values for each compound against SYK.

Expected Outcome:

  • P505-15 will exhibit a potent IC50 in the low nanomolar range.

  • 4-amino-2-(cyclohexylamino)pyrimidine-5-carboxamide is expected to have a significantly higher IC50 or no activity at the tested concentrations.

  • Dasatinib and Sunitinib will show substantially higher IC50 values for SYK compared to P505-15.

Experiment 2: Cellular B-Cell Receptor (BCR) Signaling Assay

Objective: To assess the impact of the compounds on SYK-mediated signaling downstream of BCR activation in a cellular context.

Methodology:

  • Culture a suitable B-cell line (e.g., Ramos) that expresses a functional BCR.

  • Pre-treat the cells with a range of concentrations of P505-15 hydrochloride, the negative control compounds, or vehicle control for 1-2 hours.

  • Stimulate the B-cells with an anti-IgM antibody to activate the BCR.

  • Lyse the cells and perform Western blotting to detect the phosphorylation status of SYK (pSYK) and downstream signaling proteins such as PLCγ2 (pPLCγ2) and ERK (pERK).

  • Alternatively, use flow cytometry to measure intracellular phosphorylation of these signaling molecules.

Expected Outcome:

  • P505-15 will effectively inhibit the phosphorylation of SYK, PLCγ2, and ERK in a dose-dependent manner.

  • 4-amino-2-(cyclohexylamino)pyrimidine-5-carboxamide should not significantly inhibit the phosphorylation of these signaling proteins.

  • Dasatinib, as an upstream inhibitor, will also block the phosphorylation of SYK and downstream targets. This highlights its utility in dissecting the pathway.

  • Sunitinib is expected to have minimal effect on BCR-induced signaling at concentrations where P505-15 is fully active.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR Lyn Lyn (SFK) BCR->Lyn Activation SYK SYK Lyn->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 Activation ERK ERK PLCg2->ERK Downstream Signaling Viability Cell Viability & Proliferation ERK->Viability P505_15 P505-15 P505_15->SYK Inhibits Dasatinib Dasatinib Dasatinib->Lyn Inhibits Struct_Control Structurally Related Control Struct_Control->SYK No significant inhibition Sunitinib Sunitinib Sunitinib->SYK Weakly inhibits

Caption: BCR signaling pathway and points of intervention for P505-15 and control compounds.

Experiment 3: Cell Viability and Apoptosis Assays

Objective: To compare the effects of P505-15 and the negative controls on the viability and induction of apoptosis in a relevant cancer cell line.

Methodology:

  • Seed a SYK-dependent cancer cell line (e.g., a diffuse large B-cell lymphoma line like SUDHL-6) in 96-well plates.

  • Treat the cells with a dose-response of P505-15 hydrochloride and the negative control compounds for 48-72 hours.

  • Assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.

  • In parallel, treat cells similarly and measure apoptosis using an assay such as Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.

Expected Outcome:

  • P505-15 will induce a significant, dose-dependent decrease in cell viability and an increase in apoptosis.

  • The structurally related control and Sunitinib are not expected to cause a similar level of cell death at equivalent concentrations.

  • Dasatinib, by inhibiting upstream signaling, may also reduce cell viability, providing a comparative benchmark for the consequences of pathway inhibition at different nodes.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Compounds: P505-15 & Controls Biochem_Assay Biochemical SYK Assay (IC50 Determination) Compound_Prep->Biochem_Assay Cell_Signaling Cellular Signaling Assay (Western Blot / Flow) Compound_Prep->Cell_Signaling Cell_Viability Cell Viability/Apoptosis (MTS / Annexin V) Compound_Prep->Cell_Viability Cell_Culture Culture B-cell Lines Cell_Culture->Cell_Signaling Cell_Culture->Cell_Viability Data_Analysis Analyze IC50, Phosphorylation, & Viability Data Biochem_Assay->Data_Analysis Cell_Signaling->Data_Analysis Cell_Viability->Data_Analysis Interpretation Interpret SYK-specific Effects of P505-15 Data_Analysis->Interpretation

Caption: A streamlined workflow for validating negative controls for P505-15 experiments.

Conclusion

The thoughtful selection and rigorous validation of negative control compounds are indispensable for accurately interpreting the biological effects of P505-15 hydrochloride. By employing a multi-pronged strategy that includes a structurally related but likely inactive compound, a pathway-specific inhibitor, and a broad-spectrum kinase inhibitor, researchers can systematically de-risk their findings and build a compelling case for the on-target, SYK-mediated mechanism of action of P505-15. This comprehensive approach will undoubtedly enhance the quality and impact of research in the exciting field of targeted cancer therapy.

References

  • Currie, K. S., et al. (2014). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics, 348(3), 368-379. [Link]

  • PubMed. (2014). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Rowley, R. B., et al. (2011). Syk and pTyr'd: Signaling through the B cell antigen receptor. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(5), 897-904. [Link]

  • MySkinRecipes. (n.d.). PRT062607 (P505-15, BIIB057) HCl. Retrieved from [Link]

  • Reth, M., et al. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Proceedings of the National Academy of Sciences, 107(43), 18513-18518. [Link]

  • ResearchGate. (2014). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. (n.d.). Roles for BTK and SYK in toll-like receptor signaling. A schematic.... Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(7), 896. [Link]

  • Takata, M., et al. (1994). Role of Syk in B-cell development and antigen-receptor signaling. Proceedings of the National Academy of Sciences, 91(26), 13008-13012. [Link]

  • ResearchGate. (2012). P505-15 suppresses Syk-dependent signaling and functional activation of... Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Purdue University. (n.d.). SYK-specific tyrosine kinase inhibitors. Retrieved from [Link]

  • Miller, A. T., et al. (2002). Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival. The Journal of Immunology, 169(1), 211-219. [Link]

  • Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Journal of Molecular Biology. [https://www.brimr.org/PKI/P propiedadesPKI.htm]([Link] propiedadesPKI.htm)

  • BioWorld. (2013). First-in-human data for SYK inhibitor P505-15. Retrieved from [Link]

  • PubMed. (1999). Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase. The Journal of biological chemistry. [Link]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]

  • Hirabayashi, A., et al. (2008). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7242-7253. [Link]

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Comparative

Benchmarking P505-15 (PRT062607) Against Pan-Kinase Inhibitors in Oncology Research

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Precision Oncology, B-Cell Receptor Signaling, Kinase Selectivity Profiling Executive Summary: The Sh...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Precision Oncology, B-Cell Receptor Signaling, Kinase Selectivity Profiling

Executive Summary: The Shift from Broad to Precision Inhibition

In the landscape of oncology research, particularly within B-cell malignancies (CLL, NHL), the distinction between pan-kinase inhibition and target-selective inhibition is the defining factor for therapeutic index and experimental validity.

P505-15 (also known as PRT062607 or BIIB-057) represents the "precision" class.[1][2] Unlike pan-kinase inhibitors (e.g., Staurosporine) which obliterate broad signaling networks through ATP-competitive promiscuity, P505-15 is engineered for high specificity against Spleen Tyrosine Kinase (Syk) .

This guide benchmarks P505-15 against broad-spectrum alternatives, providing the experimental rationale, comparative data, and protocols necessary to validate its use in signal transduction research.

Mechanistic Profiling: The "Scalpel vs. Sledgehammer"

To understand the utility of P505-15, one must map its intervention point within the B-Cell Receptor (BCR) pathway relative to pan-kinase inhibitors.

The Signaling Architecture

Syk is a proximal kinase in the BCR pathway. Upon antigen binding, Lyn (a Src family kinase) phosphorylates ITAMs, recruiting Syk.[3] Syk then autophosphorylates and activates downstream effectors like BTK , BLNK , and PLCγ2 , leading to calcium flux and MAPK/ERK activation.

  • Pan-Kinase Inhibitors (e.g., Staurosporine): Inhibit Lyn, Syk, BTK, ERK, and unrelated kinases (PKC, CDK), causing massive off-target toxicity and confounding signaling analysis.

  • P505-15: Selectively inhibits Syk autophosphorylation (Y525/526) with >80-fold selectivity over even closely related kinases like Lyn or Fgr.[4]

Pathway Visualization

The following diagram illustrates the precise intervention of P505-15 versus the broad impact of pan-kinase inhibitors.

BCR_Signaling Antigen Antigen/IgM BCR BCR Complex (CD79a/b) Antigen->BCR Lyn Lyn (Src Family) BCR->Lyn Syk Syk (Target) Lyn->Syk Phosphorylates ITAMs BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 ERK ERK/MAPK BTK->ERK PLCg2->ERK Transcription NF-κB / AP-1 (Proliferation) ERK->Transcription P505 P505-15 (Highly Selective) P505->Syk IC50: ~1 nM PanKinase Pan-Kinase Inhibitors (Staurosporine/Dasatinib) PanKinase->Lyn PanKinase->Syk PanKinase->BTK PanKinase->ERK

Figure 1: P505-15 selectively targets Syk, whereas pan-kinase inhibitors disrupt multiple nodes (dashed lines), confounding data interpretation.

Benchmarking Performance: Selectivity & Potency

The primary value proposition of P505-15 is its selectivity window . In drug development, "promiscuous" inhibitors (like R406) often fail due to off-target toxicities (e.g., diarrhea, hypertension). P505-15 was designed to overcome these limitations.

Comparative Kinase Profiling

The table below synthesizes data from biochemical assays comparing P505-15 against Staurosporine (standard pan-kinase control) and R406 (first-generation Syk inhibitor).

FeatureP505-15 (PRT062607)Staurosporine (Pan-Kinase)R406 (Gen 1 Syk Inhibitor)
Primary Target (Syk) IC50 1 - 2 nM [1][2]< 5 nM~41 nM
Selectivity Profile >80-fold vs. nearest kinaseNon-selective (Hits >90% of kinome)Moderate (Hits Flt3, Jak, etc.)
Key Off-Targets Minimal (Weak activity on Fgr, Lyn)PKC, CDK, PKA, Src, AblFlt3, Ret, Jak, Src
Cellular Potency (B-Cells) ~270 nM (Whole Blood) [2]< 10 nM (General Cytotoxicity)~500 nM
Apoptosis Induction Specific to BCR-dependent cellsUniversal / Non-specificBroad
The "Clean" Window

Research by Coffey et al. and Spurgeon et al. demonstrates that while P505-15 inhibits Syk at 1 nM , its activity against other Src-family kinases (Lyn, Fgr) requires concentrations >80-fold higher [1][3].

  • Implication: When used at 100–300 nM in vitro, P505-15 provides a "clean" window where Syk is fully suppressed, but upstream Lyn and downstream effectors are not directly inhibited by the compound. This allows researchers to attribute phenotypic changes solely to Syk inhibition.

Experimental Protocols: Validating Target Engagement

To confirm P505-15 activity in your specific cell line (e.g., diffuse large B-cell lymphoma or CLL), you must establish a self-validating system. Do not rely on viability alone; you must prove pathway collapse.

Workflow Visualization

This workflow ensures you are measuring specific kinase inhibition rather than general toxicity.

Experimental_Workflow cluster_Readout Dual Readout System Step1 Cell Culture (CLL/NHL Lines) Step2 Pre-treatment (P505-15: 0.1 - 1.0 µM) 1-2 Hours Step1->Step2 Step3 Stimulation (Anti-IgM / Anti-IgD) 10-15 Mins Step2->Step3 Step4 Lysis & Phos-Stop Step3->Step4 WB Western Blot pSyk (Y525/526) pERK (T202/Y204) Step4->WB Viability Viability Assay (72h Annexin V) Step4->Viability Parallel Plate

Figure 2: Experimental workflow for validating P505-15 mechanism of action.

Protocol Detail: Western Blotting for Syk Inhibition

Objective: Detect inhibition of Syk autophosphorylation without affecting total Syk levels.

  • Cell Preparation:

    • Use

      
       cells/mL (e.g., SUDHL-6 or primary CLL cells).
      
    • Serum-starve for 2 hours if possible to reduce basal phosphorylation.

  • Inhibitor Treatment:

    • Add P505-15 at graded concentrations: 0 nM (DMSO), 10 nM, 100 nM, 1 µM.

    • Control: Include a Staurosporine control (50 nM) to show total pathway ablation vs. specific inhibition.

    • Incubate for 60 minutes at 37°C.

  • Stimulation (Critical Step):

    • Stimulate BCR with Goat F(ab')2 Anti-Human IgM (10 µg/mL) for exactly 10-15 minutes .

    • Note: Without stimulation, basal pSyk may be too low to detect inhibition.

  • Lysis:

    • Lyse immediately on ice using RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4 is crucial).

  • Detection:

    • Primary Antibody: Phospho-Syk (Tyr525/526) – This is the activation loop autophosphorylation site directly blocked by P505-15 [4].

    • Normalization: Total Syk antibody.

    • Downstream Check: Phospho-ERK1/2 (Thr202/Tyr204). P505-15 should block pERK, proving downstream signal blockade.

Strategic Conclusion: Why Choose P505-15?

  • Use Pan-Kinase Inhibitors (Staurosporine) when you need a positive control for apoptosis or total kinase ablation. It is a "death" control, not a mechanistic tool.

  • Use P505-15 when you need to dissect the Syk-dependency of a tumor. If P505-15 fails to kill your B-cell line at <1 µM, but Staurosporine kills it, the tumor is likely driving survival through a non-Syk pathway (e.g., Bcl-2 or PI3K independent of BCR).

P505-15 allows you to make the claim: "This cellular phenotype is specifically driven by Syk kinase activity," a claim that cannot be supported by broad-spectrum inhibitors.

References
  • Coffey, G., et al. (2012).[5][6] "Specific inhibition of spleen tyrosine kinase suppresses leukocyte immune function and inflammation in animal models of rheumatoid arthritis."[5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Spurgeon, S.E., et al. (2013).[6] "The selective Syk inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia."[1][3][5][7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Hoellenriegel, J., et al. (2012).[1][5] "Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration."[1][5][8] Leukemia.[1][3][4][5][7][8][9]

  • MedChemExpress. "PRT062607 (P505-15) Product Information and Biological Activity."

Sources

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